

# Tert-butyl 3-(aminomethyl)benzoate physical properties

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## Compound of Interest

Compound Name:	Tert-butyl 3-(aminomethyl)benzoate
Cat. No.:	B183067

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An In-Depth Technical Guide to the Physical Properties of **tert-Butyl 3-(aminomethyl)benzoate**

## Introduction

**Tert-butyl 3-(aminomethyl)benzoate** is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic primary amine and a sterically hindered tert-butyl ester, it serves as a versatile building block in the synthesis of complex molecular architectures. The strategic placement of these functional groups at the meta position of the benzene ring offers a unique geometric vector for elaborating chemical structures, making it a valuable intermediate in the development of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **tert-butyl 3-(aminomethyl)benzoate**. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data with practical insights. We will delve into the compound's structural and physicochemical characteristics, spectroscopic signature, handling protocols, and the analytical workflows essential for its quality control. Our objective is to equip the scientific professional with the foundational knowledge required to confidently and effectively utilize this compound in a laboratory setting.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. **Tert-butyl 3-(aminomethyl)benzoate** is identified by a unique set of identifiers and a distinct molecular structure that dictates its chemical behavior.

- IUPAC Name: **tert-butyl 3-(aminomethyl)benzoate**[\[1\]](#)
- CAS Number: 102638-45-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 207.27 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: 3-(Aminomethyl)benzoic acid tert-butyl ester, 2-Methyl-2-propenyl 3-(aminomethyl)benzoate[\[1\]](#)[\[2\]](#)

The structure features a benzene ring substituted at positions 1 and 3. The carboxylate group is esterified with a bulky tert-butyl group, which serves as a common protecting group that can be removed under acidic conditions. The aminomethyl group provides a primary amine functionality that is a key site for synthetic modification.

Caption: Molecular Structure of **tert-butyl 3-(aminomethyl)benzoate**.

## Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental conditions, influencing everything from solvent selection to purification strategy. The data presented below are compiled from supplier technical sheets and chemical databases.

Property	Value	Significance in Research & Development
Physical Form	Solid, semi-solid, or liquid lump <sup>[3]</sup>	The variable physical state at room temperature suggests that purity can greatly affect its form. Handling may require a spatula for solids or a pipette for viscous liquids.
Molecular Weight	207.27 g/mol <sup>[1][2][3][4]</sup>	Essential for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.
Density	$1.052 \pm 0.06 \text{ g/cm}^3$ (at 20°C) <sup>[2]</sup>	Useful for converting between mass and volume. Its density, being slightly greater than water, has implications for aqueous workups where it may not form the upper layer.
Solubility	Slightly soluble in water (1.8 g/L at 25°C) <sup>[2]</sup>	Limited aqueous solubility is typical for organic esters. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. This dictates solvent choices for reactions and purification.
Boiling Point	$\sim 311.8 \pm 25.0 \text{ }^\circ\text{C}$ at 760 mmHg (Predicted) <sup>[5]</sup>	The high predicted boiling point indicates that purification by distillation requires high vacuum to prevent thermal decomposition.
XLogP3-AA	1.6 <sup>[1]</sup>	This value indicates moderate lipophilicity, suggesting good solubility in a range of organic

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solvents and providing a basis for selecting the mobile phase in chromatography.

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Topological Polar Surface Area 52.3 Å<sup>2</sup>[\[1\]](#)

This value suggests the molecule has moderate polarity, which is a key parameter for predicting its chromatographic behavior and cell permeability in drug design contexts.

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## Spectroscopic and Analytical Characterization

Unambiguous confirmation of a chemical's identity is achieved through spectroscopic analysis. Each technique provides a unique fingerprint of the molecular structure.

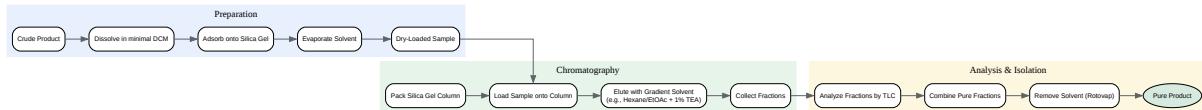
Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic Protons (4H): Complex multiplet signals expected between $\delta$ 7.2-8.0 ppm. Aminomethyl Protons (-CH <sub>2</sub> -NH <sub>2</sub> ): A singlet around $\delta$ 3.8-4.0 ppm. Amine Protons (-NH <sub>2</sub> ): A broad singlet (exchangeable with D <sub>2</sub> O) around $\delta$ 1.5-2.5 ppm. tert-Butyl Protons (-C(CH <sub>3</sub> ) <sub>3</sub> ): A sharp singlet integrating to 9H around $\delta$ 1.5-1.6 ppm.
<sup>13</sup> C NMR	Ester Carbonyl (C=O): Signal around $\delta$ 165-166 ppm. Aromatic Carbons: Multiple signals between $\delta$ 125-135 ppm. Quaternary tert-Butyl Carbon: Signal around $\delta$ 80-81 ppm. Aminomethyl Carbon (-CH <sub>2</sub> -): Signal around $\delta$ 45-46 ppm. tert-Butyl Methyl Carbons (-CH <sub>3</sub> ): A single signal around $\delta$ 28 ppm.
Infrared (IR)	N-H Stretch: A broad band around 3300-3400 cm <sup>-1</sup> (primary amine). Aromatic C-H Stretch: Signals just above 3000 cm <sup>-1</sup> . Aliphatic C-H Stretch: Signals just below 3000 cm <sup>-1</sup> . C=O Stretch (Ester): A strong, sharp band around 1710-1720 cm <sup>-1</sup> . C-O Stretch (Ester): A strong band around 1250-1300 cm <sup>-1</sup> .
Mass Spectrometry	Exact Mass: 207.125928785 Da[1]. [M+H] <sup>+</sup> : 208.13321 Da. The fragmentation pattern would likely show a characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da).

## Purification Workflow: A Practical Protocol

Achieving high purity is critical for subsequent synthetic steps and biological assays. Given its moderate polarity, flash column chromatography on silica gel is the most common and effective method for purifying **tert-butyl 3-(aminomethyl)benzoate**.

## Step-by-Step Column Chromatography Protocol

- **Slurry Preparation:** The crude product is dissolved in a minimal amount of dichloromethane (DCM) or the initial mobile phase. A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.
- **Column Packing:** A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The causality here is to create a homogenous stationary phase bed, which is crucial for achieving sharp, well-resolved bands.
- **Loading:** The prepared dry-loaded sample is carefully added to the top of the packed silica bed. A thin layer of sand is added on top to prevent disturbance of the sample layer during solvent addition.
- **Elution:** The separation is initiated with a low-polarity mobile phase. The polarity is gradually increased by adding a more polar solvent like ethyl acetate or methanol containing a small amount of a basic modifier like triethylamine (e.g., 1%). The triethylamine is critical to prevent the basic amine group from tailing on the acidic silica gel, ensuring a symmetrical peak shape.
- **Fraction Collection & Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. The relevant fractions are then combined.
- **Solvent Removal:** The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified **tert-butyl 3-(aminomethyl)benzoate**.



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Caption: Standard workflow for purification by flash column chromatography.

## Safe Handling, Storage, and Stability

Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are based on available Safety Data Sheets (SDS).

- **Handling:** Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[6]</sup> Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.<sup>[6][7]</sup> Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.<sup>[6][7]</sup> Wash hands thoroughly after handling.<sup>[6]</sup>
- **Storage:** For long-term stability, the compound should be stored in a tightly sealed container in a freezer at temperatures under -20°C.<sup>[3]</sup> It is recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light to prevent degradation.<sup>[3]</sup>
- **Stability & Incompatibilities:** The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids. The tert-butyl ester is sensitive to strong acidic conditions, which will cleave it to isobutylene and the corresponding carboxylic acid. The primary amine can react with various electrophiles.

## Conclusion

**Tert-butyl 3-(aminomethyl)benzoate** is a foundational building block whose utility is directly linked to its distinct physical and chemical properties. Its moderate polarity, defined spectroscopic fingerprint, and the orthogonal reactivity of its amine and protected ester functionalities make it an asset in multi-step organic synthesis. A thorough understanding of its solubility, stability, and chromatographic behavior, as detailed in this guide, is paramount for its successful application. By leveraging this knowledge, researchers can ensure the integrity of their starting materials, streamline purification processes, and ultimately accelerate the pace of innovation in drug discovery and materials science.

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